molecular formula C9H22N2O3 B047043 Formic acid, compd. with 2,2'-oxybis[N,N-dimethylethanamine] (1:1) CAS No. 124347-71-3

Formic acid, compd. with 2,2'-oxybis[N,N-dimethylethanamine] (1:1)

Cat. No. B047043
M. Wt: 206.28 g/mol
InChI Key: AWVSDQYIGJMXAM-UHFFFAOYSA-N
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Description

Formic acid, compd. with 2,2'-oxybis[N,N-dimethylethanamine] (1:1) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as HCOOH·O(CH3)2NCH2CH2N(CH3)2 or simply FODMA. It is a white crystalline solid that is soluble in water and various organic solvents. In

Scientific Research Applications

FODMA has been widely used in scientific research due to its potential applications in various fields. One of the most common applications of FODMA is as a reagent in the synthesis of various organic compounds. It can be used as a catalyst in the synthesis of esters, amides, and other organic compounds. FODMA has also been used in the synthesis of various polymers, including polyurethanes and polyamides.

Mechanism Of Action

The mechanism of action of FODMA is not well understood. However, it is believed that FODMA acts as a Lewis acid catalyst in various organic reactions. It can also act as a hydrogen bond donor and acceptor, which makes it useful in various chemical reactions.

Biochemical And Physiological Effects

FODMA has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that it can be toxic to certain cell lines at high concentrations. FODMA has also been shown to have antimicrobial properties, which makes it a potential candidate for use in various medical applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of using FODMA in lab experiments is its high solubility in various organic solvents. It is also relatively easy to synthesize and purify, which makes it a cost-effective reagent. However, FODMA can be toxic to certain cell lines at high concentrations, which limits its use in certain experiments.

Future Directions

There are several future directions for research on FODMA. One potential application of FODMA is in the synthesis of various polymers, including biodegradable polymers. FODMA could also be used as a catalyst in various organic reactions, including the synthesis of pharmaceuticals and agrochemicals. Additionally, more research is needed to understand the biochemical and physiological effects of FODMA, which could lead to the development of new medical applications.

Synthesis Methods

FODMA can be synthesized by reacting formic acid with 2,2'-oxybis[N,N-dimethylethanamine] in a 1:1 molar ratio. The reaction takes place at room temperature and produces white crystals that can be purified through recrystallization. This synthesis method has been well-documented in various scientific journals.

properties

IUPAC Name

2-[2-(dimethylamino)ethoxy]-N,N-dimethylethanamine;formic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2O.CH2O2/c1-9(2)5-7-11-8-6-10(3)4;2-1-3/h5-8H2,1-4H3;1H,(H,2,3)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVSDQYIGJMXAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOCCN(C)C.C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51390-19-3
Record name Formic acid, compd. with 2,2′-oxybis[N,N-dimethylethanamine] (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51390-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID6074122
Record name Formic acid, compd. with 2,2'-oxybis[N,N-dimethylethanamine] (1:1)
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Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-dimethylaminoethyl) ether, diformate

CAS RN

124347-71-3, 51390-19-3
Record name Formic acid, compd. with 2,2′-oxybis[N,N-dimethylethanamine] (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124347-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formic acid, compd. with 2,2'-oxybis(N,N-dimethylethanamine) (2:1)
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Record name Formic acid, compd. with 2,2'-oxybis(N,N-dimethylethanamine) (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formic acid, compd. with 2,2'-oxybis[N,N-dimethylethanamine] (2:1)
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Record name Formic acid, compd. with 2,2'-oxybis[N,N-dimethylethanamine] (1:1)
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Record name Formic acid, compound with 2,2'-oxybis[N,N-dimethylethylamine] (2:1)
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Record name Formic acid, compd. with 2,2'-oxybis[N,N-dimethylethanamine] (1:1)
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